

6-Chloro-5-Fluorobenzotriazole CAS number

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Compound of Interest

Compound Name: 6-Chloro-5-Fluorobenzotriazole

Cat. No.: B1588024

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An In-Depth Technical Guide to **6-Chloro-5-Fluorobenzotriazole** CAS Number: 99803-85-7

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Executive Summary

This technical guide provides a comprehensive overview of **6-Chloro-5-Fluorobenzotriazole**, a halogenated heterocyclic compound of significant interest to the chemical and pharmaceutical industries. Identified by its CAS Number 99803-85-7, this molecule serves as a critical building block in the synthesis of complex organic compounds, particularly in the realm of medicinal chemistry. This document details its physicochemical properties, outlines a robust synthetic and purification protocol, describes methods for its analytical characterization, and explores its applications in drug development. Furthermore, it provides essential safety and handling guidelines based on available data to ensure its proper use in a research and development setting. The guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep technical understanding of this versatile scaffold.

Chemical Identity and Physicochemical Properties

6-Chloro-5-Fluorobenzotriazole is an aromatic heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a triazole ring. The benzene moiety is substituted with both a chlorine and a fluorine atom, which significantly influence the molecule's electronic properties, lipophilicity, and reactivity. These halogen substitutions are crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds in drug discovery applications.

Table 1: Physicochemical Properties of **6-Chloro-5-Fluorobenzotriazole**

Property	Value	Source
CAS Number	99803-85-7	[1][2]
Molecular Formula	C ₆ H ₃ ClFN ₃	[1]
Molecular Weight	171.559 g/mol	[1]
Common Synonyms	5-chloro-6-fluoro-2H-benzotriazole	[1]
IUPAC Name	6-chloro-5-fluoro-1H-benzotriazole	N/A
Physical Form	Solid (predicted)	N/A
Melting Point	Data not available	N/A

| Boiling Point | Data not available | N/A |

The presence of the acidic N-H proton on the triazole ring allows for tautomerism and provides a key reaction site for N-alkylation or N-arylation, a common strategy in the synthesis of pharmaceutical agents.[3]

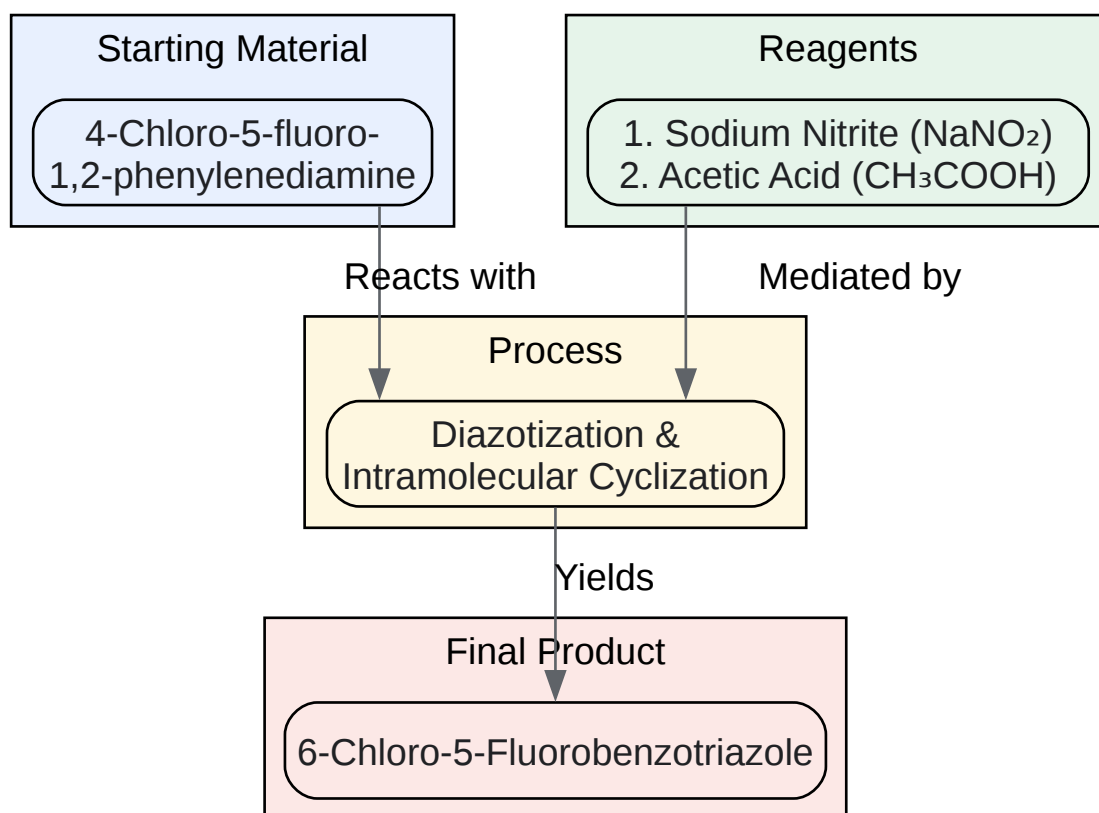
Synthesis and Purification

The synthesis of substituted benzotriazoles is a well-established area of organic chemistry. While a specific peer-reviewed synthesis for **6-Chloro-5-Fluorobenzotriazole** is not readily available in the provided search results, a reliable pathway can be expertly extrapolated from standard procedures for analogous compounds. The most logical and efficient approach involves the diazotization of the corresponding ortho-phenylenediamine.

Proposed Synthetic Pathway

The synthesis commences with 4-Chloro-5-fluoro-1,2-phenylenediamine. This precursor is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid), to form the benzotriazole ring in a one-pot reaction. The acidic environment protonates the nitrite to form nitrous acid in situ, which then reacts with one of the amino

groups. The resulting diazonium species is then intramolecularly attacked by the second amino group, leading to cyclization and subsequent aromatization to yield the stable benzotriazole product.



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Caption: Proposed synthesis of **6-Chloro-5-Fluorobenzotriazole**.

Step-by-Step Laboratory Protocol

This protocol is a representative methodology and should be adapted and optimized based on laboratory scale and conditions.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of 4-Chloro-5-fluoro-1,2-phenylenediamine in glacial acetic acid. Cool the resulting solution to 0-5 °C in an ice-water bath.

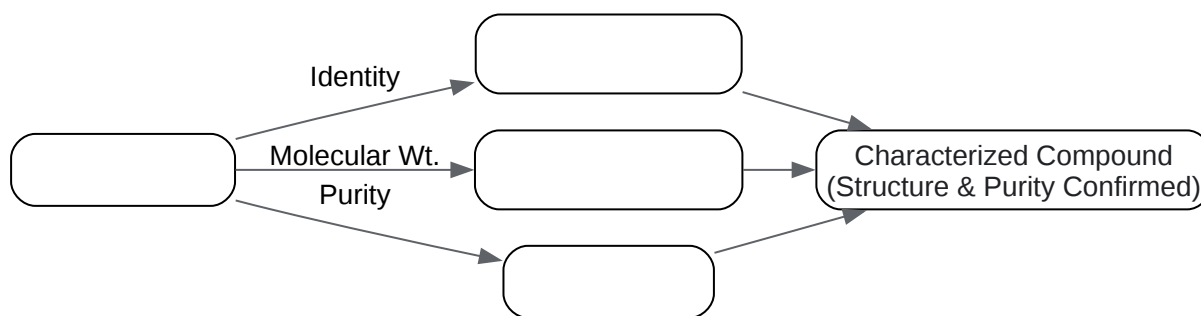
- **Diazotization:** Dissolve 1.1 equivalents of sodium nitrite (NaNO_2) in a minimal amount of water. Add this solution dropwise to the cooled diamine solution via the dropping funnel, ensuring the internal temperature does not exceed $10\text{ }^\circ\text{C}$. The causality for this temperature control is critical; higher temperatures can lead to the decomposition of the unstable diazonium intermediate and the formation of unwanted side products.
- **Reaction:** After the addition is complete, allow the mixture to stir at $0\text{--}5\text{ }^\circ\text{C}$ for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. The crude product should precipitate out of the solution.
- **Isolation:** Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.

Purification and Purity Validation

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The choice of method depends on the nature of the impurities. Purity must be validated to $>95\%$ (or as required) using High-Performance Liquid Chromatography (HPLC) before use in subsequent applications.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A standard analytical workflow ensures that the material meets the required specifications for research and development.



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Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural elucidation.

- ^1H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. Each signal would likely appear as a doublet due to coupling with the adjacent fluorine atom. The N-H proton will appear as a broad singlet, with a chemical shift that can be concentration and solvent-dependent.
- ^{13}C NMR: The spectrum will display six signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will show characteristic coupling (C-F coupling), which is a definitive indicator of fluorine's presence and position.
- ^{19}F NMR: A single resonance is expected, confirming the presence of the single fluorine atom.

Table 2: Predicted NMR Spectral Data (in DMSO- d_6)

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
^1H	7.5 - 8.5	2 x Doublets (d)	Aromatic protons, split by fluorine.
^1H	13.0 - 15.0	1 x Broad Singlet (br s)	Acidic N-H proton.

| ^{13}C | 110 - 150 | 6 x Signals | Aromatic carbons. Two signals will show large C-F coupling constants. |

Mass Spectrometry (MS)

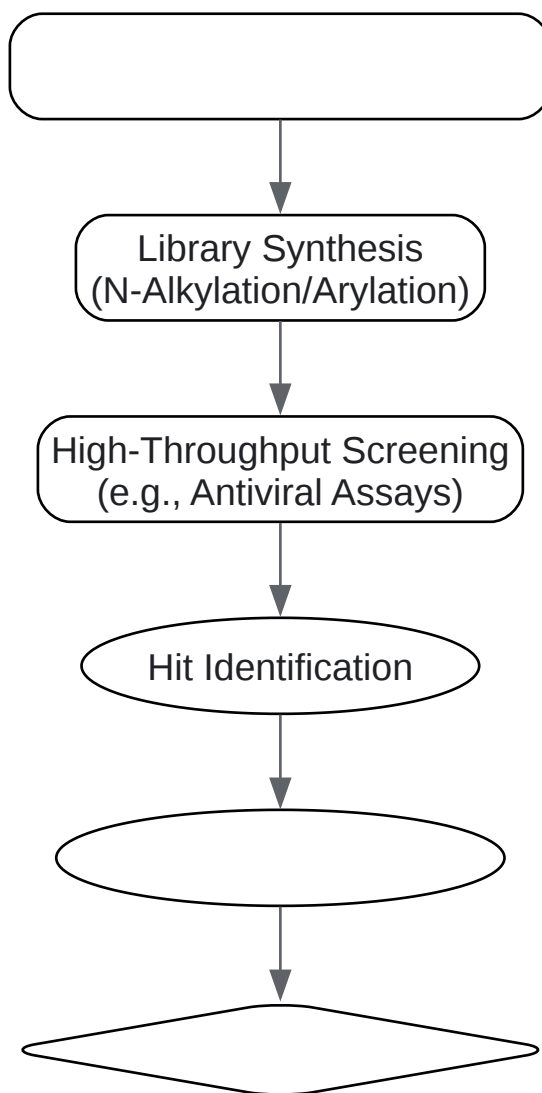
Mass spectrometry is used to confirm the molecular weight of the compound. For **6-Chloro-5-Fluorobenzotriazole** (MW: 171.56), the mass spectrum should show a molecular ion peak $[\text{M}]^+$ at $m/z \approx 171$. A characteristic isotopic pattern for chlorine ($[\text{M}]^+$ and $[\text{M}+2]^+$ in an approximate 3:1 ratio) would provide definitive confirmation of the presence of one chlorine atom.

Applications in Medicinal Chemistry and Drug Development

Benzotriazole derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities, including antiviral properties.^[3] **6-Chloro-5-Fluorobenzotriazole** serves as a valuable scaffold or intermediate in this context for several reasons:

- **Structural Scaffold:** The rigid benzotriazole core provides a reliable three-dimensional framework for orienting functional groups toward biological targets.
- **Modulation of Properties:** The chloro and fluoro substituents are critical for fine-tuning the molecule's properties.
 - **Fluorine:** Often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can increase binding affinity through favorable electrostatic interactions.

- Chlorine: Increases lipophilicity, which can improve membrane permeability. It also provides a potential vector for further chemical modification.
- Synthetic Handle: The N-H group is a versatile point for derivatization, allowing for the synthesis of large libraries of related compounds for high-throughput screening.[3]



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Caption: Role of the scaffold in a typical drug discovery pipeline.

Safety, Handling, and Storage

While a complete, officially classified GHS profile for **6-Chloro-5-Fluorobenzotriazole** is not available in the search results, standard precautions for handling halogenated aromatic

compounds should be strictly followed.^[1] Information from safety data sheets for the compound and related structures informs the following guidelines.^{[1][4][5]}

Table 3: Hazard and Precautionary Information

Category	Information	Source
GHS Pictograms	No data available	^[1]
Signal Word	No data available	^[1]
Hazard Statements	No data available	^[1]
First Aid (Inhalation)	Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.	^[1]
First Aid (Skin Contact)	Wash off with soap and plenty of water. Consult a physician.	^[1]
First Aid (Eye Contact)	Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.	^[1]

| First Aid (Ingestion) | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. ^[1] |

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.
- Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Handling and Storage

- **Handling:** Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
- **Storage:** Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.

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